5-ethyl-2,7,8,9-tetrahydro-3H-cyclopenta[e][1,2,4]triazolo[4,3-c]pyrimidin-3-one
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Description
5-ethyl-2,7,8,9-tetrahydro-3H-cyclopenta[e][1,2,4]triazolo[4,3-c]pyrimidin-3-one, also known as ETC-1002, is a novel small molecule drug that has shown promising effects in treating cardiovascular diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with similar structures to "5-ethyl-2,7,8,9-tetrahydro-3H-cyclopenta[e][1,2,4]triazolo[4,3-c]pyrimidin-3-one" often involves their synthesis through various chemical reactions. For instance, a study detailed the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, indicating the potential for creating diverse heterocyclic compounds through heterocyclization processes (Davoodnia et al., 2008). Another example is the structural modification of (pyrimidin-2-yl)hydrazones to yield [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Erkin & Krutikov, 2007).
Biological Activities
Several studies have explored the biological activities of compounds within this chemical class. For instance, compounds structurally related to "this compound" have been investigated for their potential antiasthma properties, indicating the relevance of these compounds in medicinal chemistry and their potential therapeutic applications (Medwid et al., 1990). Another study synthesized analogs for antituberculous activity, highlighting the importance of structural diversity in discovering new therapeutic agents (Titova et al., 2019).
Structural and Mechanistic Studies
Research also focuses on understanding the structural characteristics and mechanistic pathways of these compounds. For example, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines has been studied, providing insights into reaction mechanisms that could aid in the design of new compounds with desired properties (Lashmanova et al., 2019).
properties
IUPAC Name |
7-ethyl-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7-trien-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-8-11-7-5-3-4-6(7)9-12-13-10(15)14(8)9/h2-5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJENKXUDNKGDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CCC2)C3=NNC(=O)N13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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